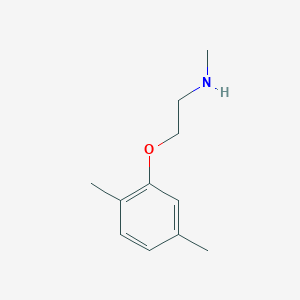

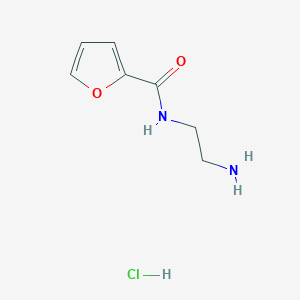

2-(2,5-Dimethylphenoxy)-N-methylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps starting from commercially available precursors. For instance, the synthesis of substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines involves the addition of methoxy groups to the NBOMe molecular framework . Similarly, the preparation of N-methyl and N,N-dimethyl derivatives of cyclohexylamines is reported to be achieved through catalytic reductive methylation . These methods suggest that the synthesis of "2-(2,5-Dimethylphenoxy)-N-methylethanamine" could potentially involve steps such as etherification and methylation.

Molecular Structure Analysis

Molecular structure and computational studies have been conducted on related compounds, such as a molecule with a 2,5-dimethylphenyl moiety . These studies involve single-crystal X-ray diffraction and density functional theory (DFT) calculations to determine molecular geometry and other properties. The related compounds exhibit nonplanar structures with intramolecular hydrogen bonding, which could be indicative of the structural behavior of "2-(2,5-Dimethylphenoxy)-N-methylethanamine".

Chemical Reactions Analysis

The chemical reactions of related compounds include the formation of oxadiazole derivatives and the conversion of hydrazides . These reactions involve refluxing with hydrazine and the use of CS2 in the presence of KOH. The reactivity of the dimethylphenoxy moiety in "2-(2,5-Dimethylphenoxy)-N-methylethanamine" could be inferred from these reactions, suggesting possible pathways for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as gas chromatography-mass spectrometry (GC-MS), NMR spectroscopy, and IR spectroscopy . These compounds exhibit specific fragmentation patterns in mass spectra and magnetic nonequivalence in NMR under certain conditions . The electron ionization mass spectra (EI-MS) of the related compounds yield nearly identical fragment ions, which could be relevant for the analysis of "2-(2,5-Dimethylphenoxy)-N-methylethanamine" .

Mécanisme D'action

Target of Action

A structurally similar compound, gemfibrozil, is known to act as a lipid regulator, used in the reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . It’s important to note that the target of a compound can be influenced by its structure, and slight changes can lead to different targets and effects.

Mode of Action

Gemfibrozil, a similar compound, is known to work by decreasing the breakdown of lipids in fat cells

Biochemical Pathways

Gemfibrozil is known to alter lipid metabolism

Pharmacokinetics

Gemfibrozil is known to have a bioavailability close to 100%, is metabolized in the liver (cyp3a4), and has an elimination half-life of 15 hours . It’s excreted 94% through the kidneys and 6% through feces . These properties could potentially provide some insight into the ADME properties of 2-(2,5-Dimethylphenoxy)-N-methylethanamine, but direct studies on this compound would be needed to confirm this.

Result of Action

Gemfibrozil is known to be clinically effective in reducing serum cholesterol and triglyceride levels

Propriétés

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-4-5-10(2)11(8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATJXNMKSSCRKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629788 |

Source

|

| Record name | 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenoxy)-N-methylethanamine | |

CAS RN |

915920-66-0 |

Source

|

| Record name | 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)

![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)

![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)